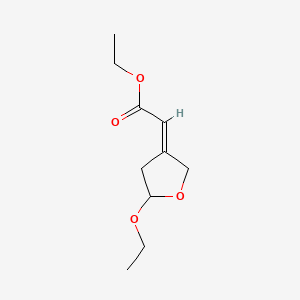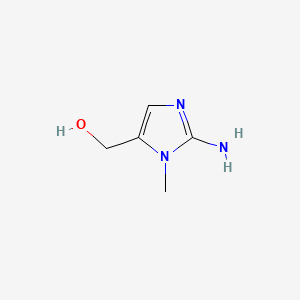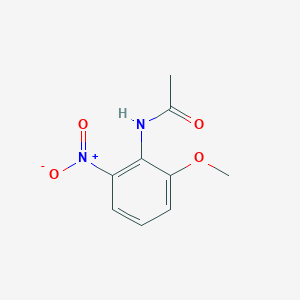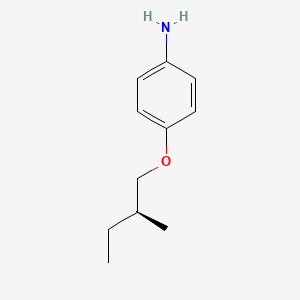
Natriumsalz der 2-Hydroxybutansäure-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybutanoic-d3 Acid Sodium Salt, also known as Butanoic-2,3,3-d3 acid, 2-hydroxy-, sodium salt (1:1), is a stable isotope-labeled compound. It is primarily used in scientific research for tracing and studying metabolic pathways due to its deuterium labeling. The compound has a molecular formula of C4D3H4O3Na and a molecular weight of 129.10 g/mol .
Wissenschaftliche Forschungsanwendungen
2-Hydroxybutanoic-d3 Acid Sodium Salt is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Helps in studying metabolic processes and enzyme activities.
Medicine: Used in diagnostic research to trace metabolic disorders and diseases.
Industry: Employed in the development of pharmaceuticals and other chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybutanoic-d3 Acid Sodium Salt typically involves the deuteration of 2-Hydroxybutanoic Acid followed by neutralization with sodium hydroxide. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen, to produce the labeled compound .
Industrial Production Methods
Industrial production methods for 2-Hydroxybutanoic-d3 Acid Sodium Salt are similar to laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure high purity and yield of the labeled compound. The reaction conditions are optimized to achieve efficient deuteration and subsequent neutralization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxybutanoic-d3 Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions
Major Products
Oxidation: Produces 2-oxobutanoic acid or butanoic acid.
Reduction: Produces 2-hydroxybutanol.
Substitution: Produces various substituted butanoic acids depending on the reagent used
Wirkmechanismus
The mechanism of action of 2-Hydroxybutanoic-d3 Acid Sodium Salt involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound through various biochemical reactions, providing insights into metabolic processes and enzyme functions. The molecular targets and pathways involved include those related to fatty acid metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybutanoic Acid Sodium Salt: The non-deuterated form of the compound.
DL-α-Hydroxybutyric Acid Sodium Salt: Another similar compound with a different stereochemistry.
Sodium 2-Hydroxybutyrate: A related compound with similar applications .
Uniqueness
2-Hydroxybutanoic-d3 Acid Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful for tracing and studying metabolic pathways. The stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and analysis of biochemical processes .
Eigenschaften
CAS-Nummer |
1219798-97-6 |
|---|---|
Molekularformel |
C4H8NaO3 |
Molekulargewicht |
130.113 |
IUPAC-Name |
sodium;2,3,3-trideuterio-2-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/i2D2,3D; |
InChI-Schlüssel |
LLRJPSAHMBXVHL-LCZHFHQESA-N |
SMILES |
CCC(C(=O)O)O.[Na] |
Synonyme |
(±)-2-Hydroxybutanoic-d3 Acid Sodium Salt; DL-2-Hydroxybutyric-d3 Acid Sodium Salt; (RS)-2-Hydroxybutyric-d3 Acid Sodium Salt; (±)-2-Hydroxy-n-butyric-d3 Acid Sodium Salt; (±)-2-Hydroxybutanoic-d3 Acid Sodium Salt; (±)-2-Hydroxybutyric-d3 Acid Sodium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B570366.png)
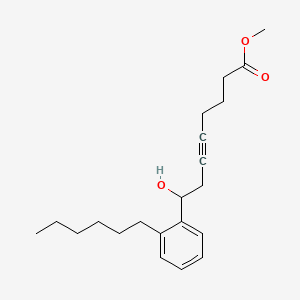
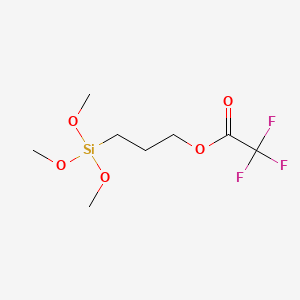
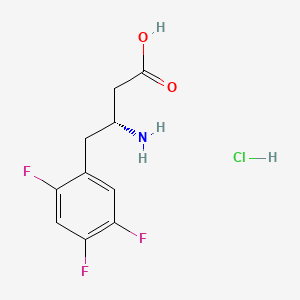
![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)
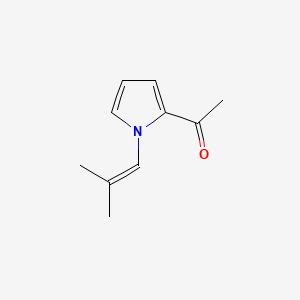
![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
